1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide
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Overview
Description
1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide is a complex organic compound belonging to the indolocarbazole family. This compound is known for its unique structure, which includes multiple fused rings and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide typically involves multiple steps, starting from simpler indole derivatives. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and chlorination reactions . The reaction conditions often require the use of strong acids, such as hydrochloric acid, and high temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted indolocarbazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its anticancer properties, it is being investigated as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to the ATP-binding site of kinases is a key factor in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-a]carbazole: A closely related compound with similar biological properties.
Indolo[2,3-b]carbazole: Another isomer with distinct chemical and biological characteristics.
Indolo[2,3-c]carbazole: Known for its antiviral and antibacterial activities.
Uniqueness
1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide stands out due to its specific substitution pattern and the presence of chlorine atoms, which can enhance its reactivity and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H10Cl2N4O3 |
---|---|
Molecular Weight |
437.2 g/mol |
IUPAC Name |
5,21-dichloro-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-13-carboxamide |
InChI |
InChI=1S/C21H10Cl2N4O3/c22-9-5-1-3-7-11-13-14(20(29)27(19(13)28)21(24)30)12-8-4-2-6-10(23)16(8)26-18(12)17(11)25-15(7)9/h1-6,25-26H,(H2,24,30) |
InChI Key |
IREGKLXRGYDKDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)C(=O)N)C6=C(N4)C(=CC=C6)Cl |
Origin of Product |
United States |
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